Enalapril

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.13e-01 g/L

Synonyms

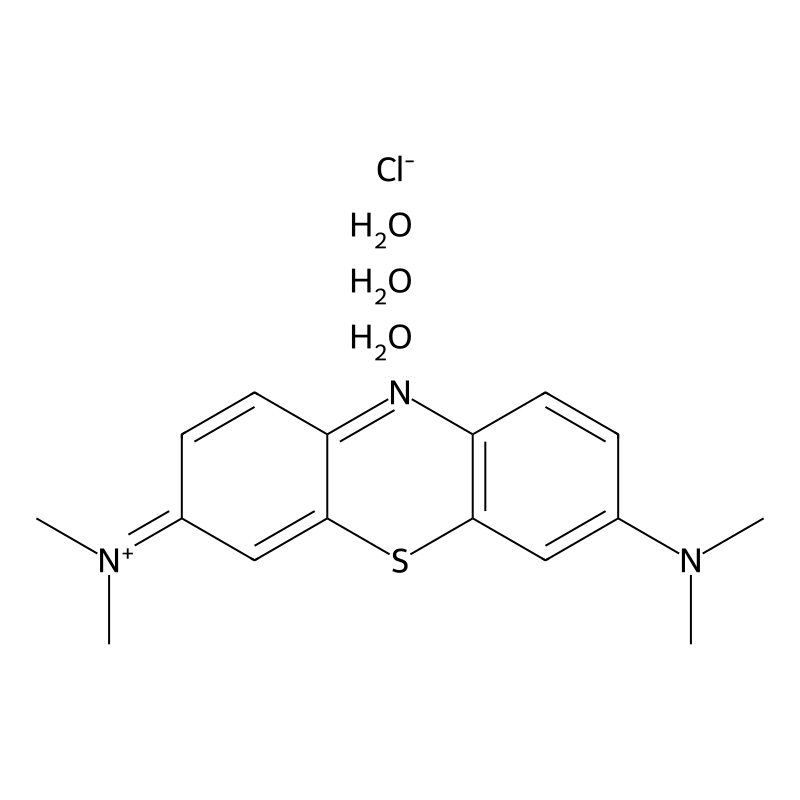

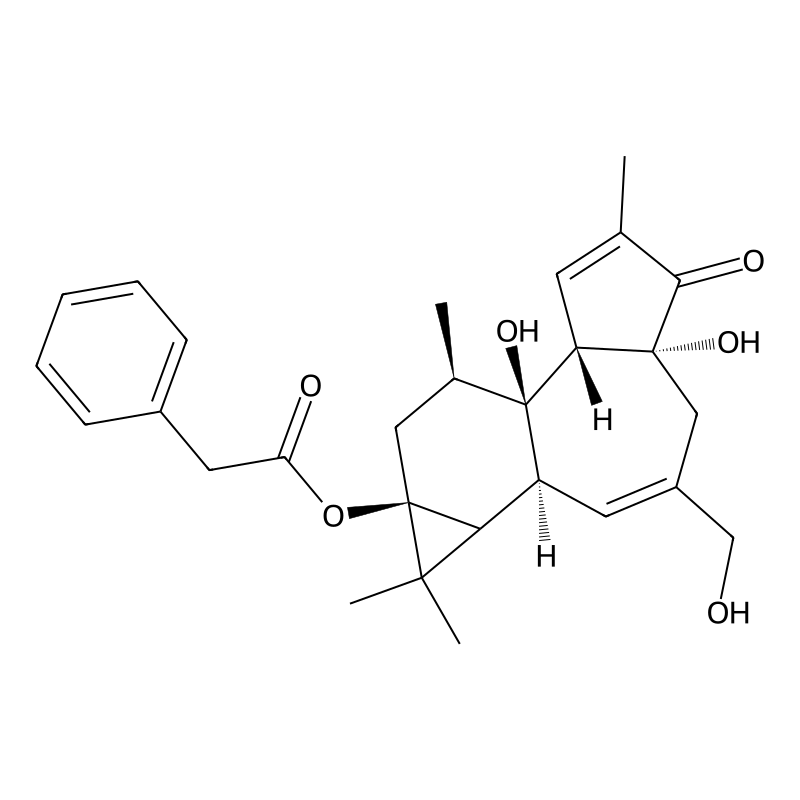

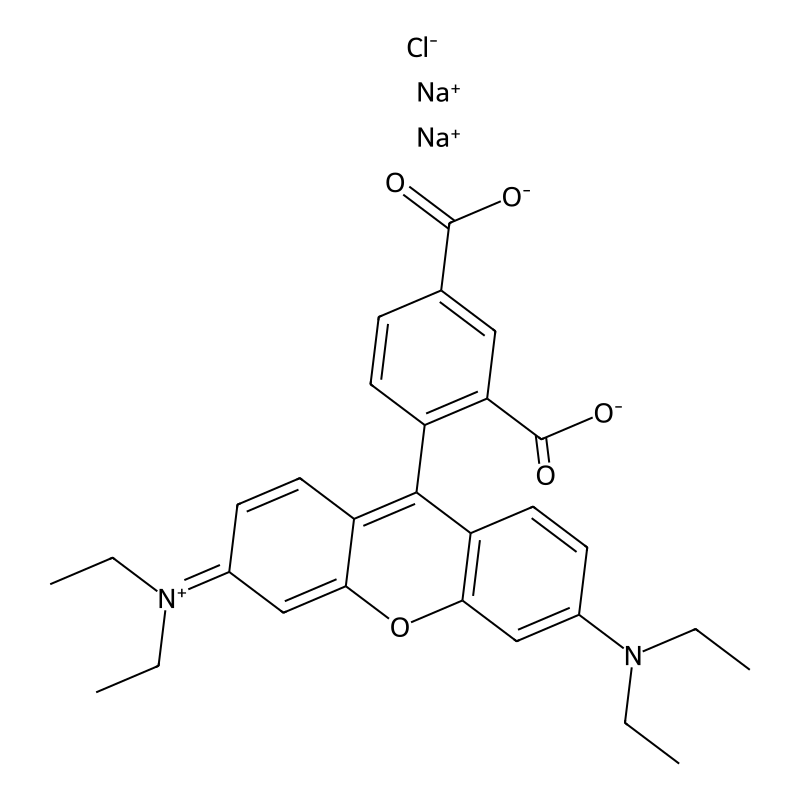

Canonical SMILES

Isomeric SMILES

enalapril mechanism of action angiotensin converting enzyme inhibition

Mechanism of Action: From Prodrug to Enzyme Inhibition

Enalapril is an orally-administered prodrug that undergoes hepatic biotransformation to its active metabolite, enalaprilat [1] [2] [3]. Enalaprilat is a competitive, long-acting inhibitor of angiotensin-converting enzyme (ACE) [2] [4].

The core mechanism involves the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates how this compound interferes with this pathway.

Diagram of the RAAS pathway and this compound's inhibitory action.

As shown, ACE inhibition by enalaprilat leads to several downstream effects [1] [2] [4]:

- Reduced Vasoconstriction: Decreased Angiotensin II levels lead to systemic vasodilation.

- Reduced Aldosterone Secretion: Lowers sodium and water reabsorption, reducing blood volume.

- Increased Bradykinin: ACE also inactivates bradykinin; inhibition increases this vasodilator, though it is linked to the side effect of dry cough.

- Modulation of Cardiac Remodeling: Reduces maladaptive hypertrophy and fibrosis in cardiac cells, improving cardiac function and output in heart failure.

Quantitative Pharmacokinetic Profile

The therapeutic effect depends on the pharmacokinetics of the prodrug and its active form. Key parameters are summarized below.

| Parameter | This compound (Prodrug) | Enalaprilat (Active Metabolite) |

|---|---|---|

| Bioavailability | ~60% [2] [3] | n/a |

| Time to Peak Concentration | ~1 hour [1] [2] | 3-4 hours [2] |

| Metabolism | In liver by carboxylesterase 1 (CES1) [1] | Not applicable |

| Elimination Half-life | n/a | 11 hours [3] |

| Primary Route of Elimination | n/a | Renal (via glomerular filtration and tubular secretion) [1] |

| Onset of Action | ~1 hour [3] | n/a |

| Duration of Action | 12-24 hours [3] | n/a |

Structure-Activity Relationship (SAR)

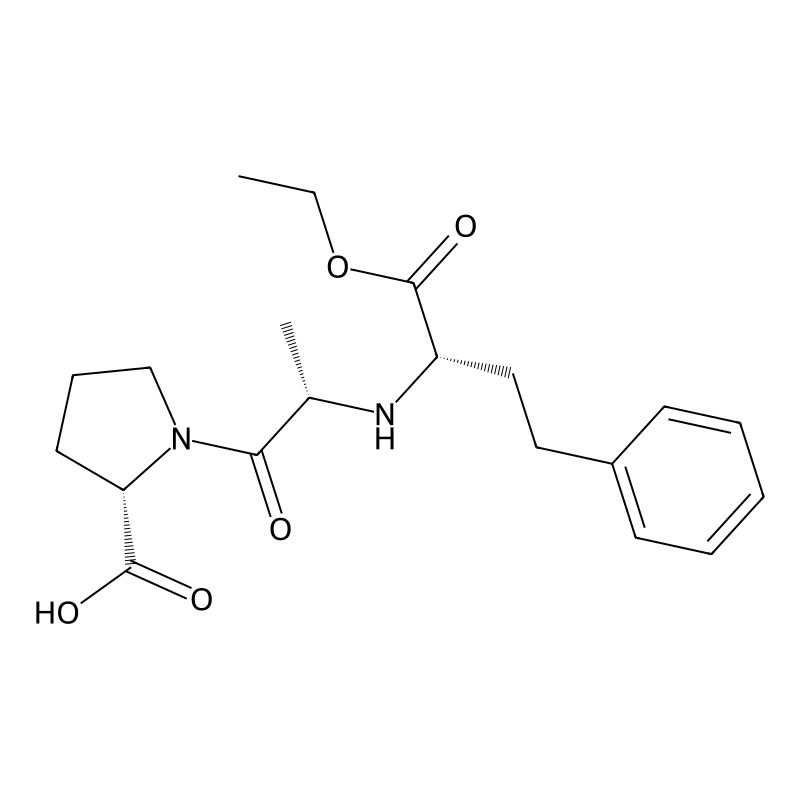

The molecular design of this compound is key to its function and pharmacokinetics [3]:

- L-Proline Moiety: Confers oral bioavailability and specificity for the ACE enzyme.

- Ester Group (

-OCH₂CH₃): Makes this compound a prodrug. Hepatic metabolism cleaves this group to form enalaprilat, which contains a carboxylate group that strongly binds the zinc ion in ACE's active site. - Absence of a Sulfhydryl Group: Unlike the first ACE inhibitor, captopril, this compound lacks a sulfhydryl group, which is associated with side effects like taste disturbance [3].

Experimental Protocols for ACE Inhibition

Researchers evaluating ACE inhibitors or novel peptides use standardized assays. The following protocols are adapted from recent literature.

Fluorescence-Based High-Throughput Screening Assay

This method is ideal for rapid screening of compound libraries [5].

- Principle: A quenched fluorescent substrate (Mca-RPPGFSAFK(Dnp)-OH) is cleaved by ACE, releasing a fluorescent product (Mca). The increase in fluorescence is proportional to ACE activity.

- Key Reagents: Recombinant human ACE, fluorescent substrate, assay buffer (pH 7.5), and test compounds.

- Procedure:

- Reaction Setup: In a 384-well plate, mix ACE with the test inhibitor. Initiate the reaction by adding the substrate.

- Incubation: Incubate at 37°C for 30 minutes.

- Detection: Monitor fluorescence in real-time (Excitation: 320 nm, Emission: 405 nm).

- Quenching: A quenching step can be added to stop the reaction.

- Analysis: Calculate enzyme velocity and determine IC₅₀ values by fitting inhibitor dose-response data to a non-linear regression model.

In Vivo Analgesia Testing Protocol

Based on a 2025 study, this protocol tests the hypothesis that ACE inhibitors augment endogenous opioid signaling [5].

- Animal Model: Laboratory rodents (e.g., mice or rats).

- Intervention:

- Administration: Intracerebroventricular (ICV) administration of the ACE inhibitor (e.g., captopril, thiorphan) alone or in combination with the enkephalin heptapeptide MERF.

- Control: Administer an opioid receptor antagonist (e.g., naloxone) to confirm opioid-mediated effects.

- Behavioral Tests:

- Tail-flick Test: Measures response latency to a thermal stimulus applied to the tail.

- Hot Plate Test: Measures response latency to a thermal stimulus on a heated surface.

- Data Analysis: Compare response latencies between treatment and control groups using appropriate statistical tests (e.g., ANOVA) to determine analgesic potency.

Emerging Research and Future Directions

Current research is exploring new dimensions of ACE biology that open avenues for novel drug development.

- Domain-Selective Inhibition: Somatic ACE has two catalytic domains (N and C). The C-domain is primarily responsible for Ang II generation, while the N-domain is more effective in degrading enkephalins like MERF [5]. Designing N-domain-selective inhibitors could yield potent analgesics that avoid significant blood pressure effects.

- Augmenting Endogenous Opioids: ACE inhibitors like captopril increase levels of the endogenous opioid Met-enkephalin-Arg-Phe (MERF) in the brain, producing naloxone-reversible analgesia [5]. This presents a promising strategy for pain management with potentially lower addiction liability than classical opioids.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound [en.wikipedia.org]

- 4. ACE Inhibitors - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. Exploiting the angiotensin-converting enzyme pathway to ... [nature.com]

Quantitative Pharmacokinetic Parameters of Enalapril and Enalaprilat

The table below summarizes the core pharmacokinetic parameters for enalapril and its active metabolite, enalaprilat, based on data from adult and key pediatric populations.

| Parameter | This compound (Prodrug) | Enalaprilat (Active Metabolite) | Conditions & Notes |

|---|---|---|---|

| Bioavailability | ~60% (oral) [1] | Not applicable (formed in vivo) [1] | Enalaprilat itself is poorly absorbed orally, hence the use of the prodrug this compound [2]. |

| Time to Peak (Tmax) | ~1 hour (oral) [1] | 3 to 4 hours (after oral this compound) [1] | The delay reflects the time required for hepatic conversion [1]. |

| Half-life (t₁/₂) | ~1.3-1.5 hours (single dose), 2.2 hours (multiple doses) [3] | Adults: ~11 hours [2] Pediatric HF: Effective half-life is prolonged in children with heart failure [4] | The long half-life of enalaprilat supports once or twice-daily dosing [1] [4]. | | Primary Elimination Route | Renal (~60% as this compound, remainder as enalaprilat) [1] | Renal [1] [2] | clearance is dependent on glomerular filtration and tubular secretion [1]. | | Volume of Distribution | 1.0 - 2.4 L/kg [1] | Information not specified in sources | this compound distributes into extracellular fluid but poorly crosses the blood-brain barrier [1] [2]. | | Clearance (CL/F) | Adults: ~84.9 L/h (or ~5.0 L/h when scaled) [3] Pediatrics: Impacted by age, weight, and renal function [4] | Impacted by age, weight, and renal function [4] | Clearance is a critical covariate for dosing, especially in children [4]. | | Protein Binding | Information not specified in sources | Information not specified in sources | |

Metabolic Pathway and Pharmacokinetic Workflow

The following diagram illustrates the journey of this compound from administration to elimination, highlighting the formation of the active metabolite enalaprilat, which is central to its therapeutic effect.

This compound's metabolic activation and mechanism of action.

Detailed Experimental Protocols from Key Studies

To support your research, here are the methodologies from two pivotal studies that generated the pharmacokinetic data.

Source Population: The analysis included 34 ACE inhibitor-naïve children (aged 25 days to 2.1 years) with heart failure due to dilated cardiomyopathy (DCM) or congenital heart disease (CHD) [4] [5].

Dosing and Sampling: Patients received this compound orodispersible minitablets (ODMT) using an age- and weight-dependent regimen. The dataset for analysis comprised 173 this compound and 268 enalaprilat serum concentrations [4].

Modeling Technique: A population pharmacokinetic (PopPK) approach using nonlinear mixed-effects modeling was employed. The final structural model was a one-compartment model for this compound coupled with a one-compartment model for enalaprilat [4].

Covariate Analysis: Stepwise covariate modeling was performed to test the influence of age, sex, serum creatinine (renal function), and Ross score (heart failure severity) on pharmacokinetic parameters [4].

Study Design: This was a randomized, open-label, multiple-dose, three-treatment, three-period, six-sequence crossover study [3].

Subjects: 12 healthy Chinese adults (6 male, 6 female) [3].

Treatments: Subjects received 5 mg this compound twice daily and 5 mg felodipine ER twice daily, both alone and in combination, for six days, with a single dose on the seventh day [3].

Bioanalysis: Plasma pharmacokinetic studies were conducted. Concentrations of this compound and enalaprilat were measured to determine key parameters like AUCτ,ss and Cmax,ss [3].

Key Clinical and Research Considerations

- Dosing in Special Populations: For pediatric patients, the LENA studies emphasize that dosing must consider not only weight and renal function but also the child's age and the severity of heart failure (Ross score), particularly for the first dose [4]. In renal impairment (CrCl <30 mL/min), the initial adult dose of this compound should be reduced to 2.5 mg daily [1].

- Critical Drug Interactions: While some drugs may be co-administered, caution is required. Concomitant use of potassium supplements, potassium-sparing diuretics, or salt substitutes containing potassium increases the risk of hyperkalemia [1]. A study with felodipine showed a pharmacokinetic interaction, but its clinical significance may be limited [3].

- Primary Adverse Events: The most common class-related adverse reaction is a persistent, dry, non-productive cough, believed to be linked to accumulated bradykinin [1] [2]. Other important reactions include hypotension (especially after the first dose), hyperkalemia, and angioedema [1] [2].

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and drug-drug interaction between ... [oncotarget.com]

- 4. Implications for Safe Dosing of this compound (LENA Studies) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Implications for Safe Dosing of this compound (LENA Studies) [pubmed.ncbi.nlm.nih.gov]

enalapril renin angiotensin aldosterone system RAAS

RAAS Pathway and Enalapril Mechanism

The diagram below illustrates the core RAAS pathway and precisely how this compound, as an Angiotensin-Converting Enzyme (ACE) inhibitor, intervenes in this system.

Diagram of the RAAS pathway and this compound's inhibition of ACE. This compound reduces formation of Angiotensin II and its downstream effects [1].

Key Quantitative Data from a Recent Pediatric Study

A 2025 metabolomic study investigated the variable response to this compound in pediatric patients with heart failure due to congenital heart disease [2]. The baseline characteristics and key outcomes are summarized below.

Table 1: Baseline Characteristics of Study Population [2]

| Characteristic | Responders (n=41) | Non-Responders (n=22) | Healthy Controls (n=46) |

|---|---|---|---|

| Median Age (days) | 132 (IQR 54-211) | 132 (IQR 54-211) | 97 (IQR 63-160) |

| Metabolomic Features | Distinguished from non-responders (94 features, p=0.05) | Distinguished from responders (94 features, p=0.05) | Distinguished from patients (278 features, p=0.001) |

Table 2: Adverse Effects of Angiotensin II and Aldosterone [1]

| Adverse Effect | Angiotensin II | Aldosterone |

|---|---|---|

| Myocardial Fibrosis & Hypertrophy | Yes | Yes |

| Systemic Hypertension | Yes | Yes |

| Vascular Endothelial Dysfunction | Yes | Yes |

| Increased Intraglomerular Pressure | +++ | + |

| Sodium & Water Retention | Yes | Yes |

| Potassium Wasting | No | Yes |

| Increased Sympathetic Nervous System Tone | Yes | Yes |

Detailed Experimental Protocol

The methodology from the 2025 study provides a robust protocol for investigating this compound's response [2].

- Study Population & Design: The research was an open-label, multi-center pharmacokinetic bridging study (the LENA study). It enrolled pediatric patients (0-6 years) with heart failure due to congenital heart disease. Responders to this compound were biochemically defined as those whose aldosterone levels decreased after a single dose, while non-responders showed an increase [2].

- Dosing & Administration: this compound was administered orally as orodispersible minitablets (ODMTs). Patients naive to ACE inhibitor therapy were uptitrated according to a defined scheme, while those already on this compound were switched to the equivalent ODMT dose [2].

- Pharmacodynamic (PD) & Clinical Measures: Blood was drawn to measure RAAS activity (renin, angiotensin I, aldosterone, and plasma renin activity) before and 4 hours after this compound administration. Clinical assessments included the Ross score for heart failure severity, echocardiography (shortening fraction), and non-invasive blood pressure measurement [2].

- Metabolomic Profiling: Serum samples taken before this compound administration were analyzed using untargeted high-resolution mass spectrometry. Metabolites were extracted from serum using methanol with stable isotope-labeled internal standards. The analysis was performed in triplicate using a Q-Exactive high-resolution mass spectrometer coupled with a nano-electrospray ionization source, identifying 1,820 unique metabolic features [2].

- Data Analysis: Both supervised (to distinguish responders from non-responders) and unsupervised (to compare patients with healthy controls) learning algorithms were applied to the metabolomic data [2].

Interpretation of Findings and Context

- Mechanism of Action: this compound is a prodrug metabolized in the liver to its active form, enalaprilat. This active metabolite inhibits ACE, reducing the conversion of Angiotensin I to Angiotensin II. The resulting reduction in Angiotensin II leads to vasodilation, reduced cardiac afterload, and decreased aldosterone secretion, which mitigates the pathological effects outlined in Table 2 [1].

- Interindividual Variability: The 2025 study highlights that metabolic profiling can stratify patients based on their response to this compound, a significant finding for personalized medicine. The research also suggests that a more profound treatment response might be linked to more severe heart failure, as metabolic profiles could distinguish patients from healthy controls [2].

- RAAS Complexity: It is important to note that the RAAS is more complex than the classic pathway shown. It includes other components (e.g., the AT2 receptor, which often has counter-regulatory effects, and ACE2) [1]. Furthermore, "aldosterone escape," a phenomenon where aldosterone levels rise despite ACE inhibitor therapy, can occur and limit long-term therapeutic efficacy [1].

References

enalapril biochemical pathway hydrolysis to enalaprilat

Biochemical Pathway of Enalapril Activation

The core of this compound's action lies in its conversion to enalaprilat. The following diagram illustrates the key entities and relationships in this biochemical pathway.

This compound is hydrolyzed by CES1 in the liver to form the active drug enalaprilat, which inhibits ACE.

- Key Enzymes and Location: The hydrolysis is primarily catalyzed by carboxylesterase 1 (CES1) within hepatocytes (liver cells) [1]. Experimental studies in rats have shown that this esterase activity is concentrated in the perihepatic venous region of the liver [2].

- Rationale for Prodrug Design: this compound was developed as a prodrug because its active form, enalaprilat, has very low oral bioavailability (less than 10%) [3]. Esterification into this compound increases its gastrointestinal absorption to approximately 60-70%, making it suitable for oral administration [3].

Mechanism of Action in the RAAS Pathway

Once formed, enalaprilat produces its therapeutic effects by interfering with a key regulatory system. The following chart details this mechanism within the Renin-Angiotensin-Aldosterone System (RAAS).

Enalaprilat inhibits ACE, reducing angiotensin II and increasing bradykinin, leading to therapeutic and side effects.

- Primary Therapeutic Effects: The decrease in Angiotensin II leads to reduced vasoconstriction and decreased aldosterone secretion [4] [5]. This causes vasodilation, a drop in peripheral vascular resistance, and enhanced excretion of sodium and water, which collectively lower blood pressure [6] [7].

- Role of Bradykinin: ACE is also responsible for breaking down bradykinin [7]. By inhibiting ACE, enalaprilat increases bradykinin levels [4]. This contributes to vasodilation but is also the primary cause of a common side effect, the ACE inhibitor-associated dry cough [4] [7].

Key Experimental Data and Protocols

The characterization of this compound's metabolism and action relies on specific experimental models and pharmacokinetic studies. The table below summarizes quantitative data and methodologies.

Table 1: Key Experimental Data and Pharmacokinetic Parameters

| Parameter | Finding / Value | Experimental Model / Context | Citation |

|---|---|---|---|

| Absorption (this compound) | ~60% absorbed orally; Tmax ~1 hour | Human oral administration | [6] [8] |

| Bioavailability (Enalaprilat) | ~40% (from oral this compound) | Human studies (IV enalaprilat as reference) | [6] [8] |

| Activation Enzyme | Carboxylesterase 1 (CES1) | Human hepatocyte studies | [1] |

| Enalaprilat Tmax | 3-4 hours post oral this compound dose | Human pharmacokinetic studies | [8] |

| Effective Half-Life | ~11 hours | Human pharmacokinetic studies | [4] [6] [5] |

| Primary Excretion | >90% renal as unchanged enalaprilat | Human studies | [4] [5] |

| Esterase Localization | Concentrated in perihepatic venous region | Isolated perfused rat liver | [2] |

The following workflow outlines a key experimental approach for studying the liver's metabolic activity, as demonstrated in the search results.

Experimental workflow for determining regional metabolic activity in the liver.

- Regional Liver Metabolism Study: The search results describe a sophisticated single-pass perfusion technique using isolated rat livers [2]. This method involves delivering a radiolabeled substrate ([14C]this compound) via one vessel and drug-free perfusate via another to control the compound's distribution within the liver lobules. By administering reference indicators and analyzing metabolite formation, researchers calculated a metabolic sequestration rate constant and concluded that carboxylesterase activity for this compound was concentrated in the perihepatic venous region [2].

Clinical and Therapeutic Significance

The biochemical properties of this compound directly inform its clinical use.

- Prodrug Advantage: The conversion from the orally-absorbed prodrug (this compound) to the active form (enalaprilat) results in a delayed onset but prolonged duration of action, supporting once or twice-daily dosing [1] [6].

- Dosing in Renal Impairment: Since enalaprilat is primarily eliminated by the kidneys, its half-life is significantly prolonged in patients with impaired renal function (creatinine clearance ≤30 mL/min) [4] [1] [5]. This necessitates lower starting doses and careful monitoring in this population [4] [1].

- Unique Intravenous Option: Enalaprilat is the only ACE inhibitor available as an intravenous formulation [4] [9]. It is used for hypertension when oral therapy is not practical, with a rapid onset of action within 15 minutes [4] [5].

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Esterases for this compound hydrolysis are concentrated in the perihepatic venous region of the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enalaprilat - an overview [sciencedirect.com]

- 4. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Enalaprilat Injection, USP [labeling.pfizer.com]

- 6. An overview of the clinical pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 8. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 9. ACE Inhibitors - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

enalapril pharmacodynamics ACE inhibitor potency

Mechanism of Action and Pharmacodynamics

The following diagram illustrates the core signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the specific point of inhibition by enalaprilat.

Enalaprilat inhibits ACE, blocking Angiotensin II production and bradykinin degradation.

Enalapril is a prodrug; its active form, enalaprilat, is a potent, competitive inhibitor of ACE [1].

- RAAS Inhibition: ACE converts Angiotensin I (AT I) to the potent vasoconstrictor Angiotensin II (AT II). By inhibiting ACE, enalaprilat reduces AT II levels, leading to vasodilation and reduced peripheral resistance [2] [1].

- Bradykinin Potentiation: ACE is identical to kininase II, which degrades bradykinin. Inhibition leads to bradykinin accumulation, contributing to vasodilation and linked to side effects like dry cough [1].

- Aldosterone Reduction: Lower AT II decreases aldosterone secretion, promoting sodium and water excretion and potassium retention [2].

A key pharmacodynamic feature is the dissociation between plasma drug concentration and effect. Enalaprilat binds tightly to ACE in plasma and tissues, resulting in a long duration of action despite its biphasic plasma elimination [3].

Key Pharmacodynamic and Pharmacokinetic Parameters

The tables below summarize core quantitative data essential for a researcher's understanding of this compound's profile.

Table 1: Core Pharmacodynamic Properties of this compound

| Parameter | Description & Clinical Implication |

|---|---|

| Primary Mechanism | Inhibition of ACE by active metabolite enalaprilat, reducing Angiotensin II and aldosterone while increasing bradykinin [2] [1]. |

| Onset of Action | Reduction in blood pressure begins within 1 hour of oral administration [4]. |

| Peak Effect | Maximal blood pressure lowering occurs 4 to 6 hours post-dose, correlating with peak enalaprilat levels [5]. |

| Duration of Action | Effective for 24 hours after a single dose due to strong binding to tissue ACE [1] [3]. |

| Hemodynamic Effects | Reduces peripheral vascular resistance and blood pressure without increasing heart rate; improves cardiac output in heart failure [1]. |

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Value / Description | Clinical & Research Notes |

|---|---|---|

| Absorption (this compound) | ~60% absorbed; T~max~: ~1 hour; food has minimal effect [2] [1]. | Rapid absorption as a prodrug. |

| Activation | Hydrolyzed by hepatic carboxylesterase 1 (CES1) to enalaprilat [2]. | Critical biotransformation for activity. |

| Active Metabolite (Enalaprilat) | T~max~: 3-4 hours [2] [1]. | Effect correlates with enalaprilat levels, not prodrug [5]. |

| Protein Binding | <50% for enalaprilat [1]. | Low binding minimizes displacement interactions. |

| Elimination Half-Life (Enalaprilat) | Biphasic: Initial ~2-6 hours, Terminal ~36 hours [3]. | Long terminal phase reflects dissociation from ACE complex. |

| Excretion | >60% urine as enalaprilat and this compound; remainder in feces [2]. | Requires dose adjustment in renal impairment [2]. |

Table 3: Impact of Patient Factors on this compound(at) Kinetics and Dosing

| Patient Population | Pharmacokinetic / Pharmacodynamic Impact | Dosing Implication |

|---|---|---|

| Congestive Heart Failure (HFrEF) | Reduced clearance of this compound and enalaprilat; prolonged elimination half-life [5] [3]. | Start low (e.g., 2.5 mg daily), titrate slowly [2]. |

| Renal Impairment (CrCl <30 mL/min) | Significant accumulation of enalaprilat [3]. | Start at 2.5 mg daily; titrate until BP controlled [2]. |

| Hypertension (No Diuretics) | Standard kinetics. | Start at 5 mg daily; typical range 10-40 mg/day [2]. |

| Essential Hypertension (vs. Ramipril) | Similar BP reduction at equivalent doses (e.g., this compound 20 mg vs. Ramipril 10 mg) [6]. | Both are effective once-daily options. |

Comparative Potency and Clinical Efficacy

Understanding how this compound compares to other ACE inhibitors is crucial for drug selection and development.

- This compound vs. Ramipril: A direct comparison in patients with essential hypertension found that once-daily this compound (20 mg) and ramipril (10 mg) provided statistically similar reductions in systolic and diastolic blood pressure [6]. However, over all dosages, ramipril achieved a larger average reduction in circulating plasma ACE activity (71% vs. 48%), suggesting potentially greater circulating ACE inhibition [6].

- Network Meta-Analysis in Heart Failure: A 2016 analysis compared ACE inhibitors for chronic heart failure [7]. It concluded:

- This compound was effective at increasing ejection fraction and stroke volume while decreasing mean arterial pressure.

- This compound, along with captopril, was associated with a higher incidence of cough than placebo.

- Ramipril was associated with the lowest incidence of all-cause mortality.

- Lisinopril was the least effective for blood pressure reduction and had the highest all-cause mortality in this analysis [7].

Experimental Protocol for Pharmacodynamic Assessment

For researchers aiming to evaluate the pharmacodynamic effects of an ACE inhibitor like this compound in a clinical or pre-clinical setting, the following core methodology can serve as a guide.

Workflow for assessing ACE inhibitor pharmacodynamics in a clinical trial.

This protocol is based on established methods from clinical trials [5] [6].

- Study Population: Typically involves patients with a condition of interest (e.g., essential hypertension, congestive heart failure) versus healthy controls. Key inclusion criteria include stable disease state; exclusions often involve renal impairment, other major illnesses, or use of interfering medications [7].

- Intervention & Dosing:

- Key Biomarker Assays:

- Plasma ACE Activity: Measured by tracking the hydrolysis of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL). Results are expressed as the percentage inhibition from baseline over time [6].

- RAAS Hormones: Measure plasma renin activity (PRA), angiotensin II, and aldosterone levels via radioimmunoassay (RIA) or ELISA. PRA and renin typically increase, while Angiotensin II and aldosterone decrease [5].

- Functional Hemodynamic Measurements:

- Record systolic (SBP) and diastolic (DBP) blood pressure and heart rate (HR) in supine and standing positions at multiple time points pre- and post-dose (e.g., 2, 4, 6, 12, 24 hours) [5] [6].

- In heart failure studies, ejection fraction (by echocardiography) or pulmonary capillary wedge pressure may be measured [5].

- Data & Statistical Analysis:

- Pharmacodynamic Modeling: The relationship between enalaprilat plasma concentration and ACE inhibition is non-linear (saturable) due to tight binding to the enzyme. This is best described by an Emax model or a more complex model that incorporates the slow dissociation from ACE [3].

- Compare area under the effect curve (AUEC), maximum effect (Emax), and time to peak effect for different treatments.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound clinical pharmacokinetics and ... [pubmed.ncbi.nlm.nih.gov]

- 4. Common questions about this compound [nhs.uk]

- 5. Pharmacokinetics and pharmacodynamics of this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of ramipril and this compound in patients with ... [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the Efficacy and Safety of Different ACE... [journals.lww.com]

Enalapril Structure-Activity Relationship: Technical Analysis of the Proline Moisty's Role in ACE Inhibition

Introduction and Clinical Significance of Enalapril

This compound is a prominent angiotensin-converting enzyme (ACE) inhibitor that has been extensively used in clinical practice since its approval in the 1980s for the management of hypertension, heart failure, and asymptomatic left ventricular dysfunction. As a second-generation ACE inhibitor, this compound represents an important advancement in cardiovascular pharmacotherapy that addressed limitations of earlier agents like captopril through strategic molecular modifications. Chemically described as (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline, this compound's design exemplifies the application of structure-based drug design principles in medicinal chemistry [1] [2]. The molecular structure incorporates several key features that collectively confer its pharmacological properties, with the L-proline moiety representing a critical component that significantly influences both the binding affinity and pharmacokinetic profile of the drug.

The development of this compound emerged from targeted research using molecular modeling to create compounds with improved therapeutic profiles compared to first-generation ACE inhibitors [2]. This compound belongs to the carboxyl-containing class of ACE inhibitors, distinguishing it from sulfhydryl-containing agents like captopril or phosphonate-containing agents like fosinopril [3]. This classification is significant as the zinc-binding group profoundly influences both the selectivity profile and side effect spectrum of ACE inhibitors, with carboxylate-containing agents generally demonstrating preferential renal selectivity [3]. Understanding the structural basis of this compound's activity is therefore essential for researchers engaged in cardiovascular drug discovery and for optimizing next-generation ACE inhibitors with improved therapeutic profiles.

This compound Structural Overview and Prodrug Design

This compound functions as a prodrug that requires enzymatic activation to exert its pharmacological effects. Following oral administration, this compound undergoes hepatic biotransformation via carboxylesterase 1 (CES1) to yield its active metabolite, enalaprilat, which is responsible for ACE inhibition [4] [2]. This prodrug strategy was intentionally employed to overcome the poor oral bioavailability exhibited by enalaprilat, the direct active compound [1]. The structural modification involving esterification with ethanol significantly enhanced the oral absorption characteristics, making this compound a therapeutically viable agent [1]. This activation process represents a crucial aspect of this compound's design, as the ethyl ester group must be hydrolyzed to reveal the zinc-binding carboxylate that interacts with the active site of angiotensin-converting enzyme.

The complete molecular structure of this compound incorporates several strategically designed components that collectively facilitate its high-affinity binding to ACE:

- L-Proline moiety: Serves as the C-terminal binding element that occupies the S2' subsite of ACE

- N-carboxymethyl dipeptide motif: Provides the primary zinc-binding group through its carboxylate function

- Phenylbutyl side chain: Facilitates interactions with the S1 subsite of ACE

- Ethyl ester group: Prodrug feature that enhances oral bioavailability (hydrolyzed to active carboxylate)

This multi-component design enables enalaprilat to effectively mimic the transition state of angiotensin I cleavage, thereby competitively inhibiting ACE and reducing angiotensin II production [2]. The stereochemical configuration at all chiral centers is essential for optimal activity, with the (S) configuration being required at critical positions to maintain proper spatial orientation for binding [1]. The strategic incorporation of the proline ring represents one of the most significant structural features contributing to this compound's prolonged duration of action compared to earlier ACE inhibitors [1].

Comprehensive Structure-Activity Relationship of the Proline Moisty

Molecular Recognition and Binding Contributions

The L-proline moiety in this compound plays several critical roles in determining the drug's pharmacological profile. As a rigid, secondary amino acid, proline imposes significant conformational constraints on the molecule that preferentially orient it for optimal interaction with the ACE active site [1] [5]. This conformational restriction enhances binding specificity and reduces the entropic penalty associated with enzyme-inhibitor complex formation. The proline residue specifically occupies the S2' subsite of angiotensin-converting enzyme, which exhibits a strong preference for hydrophobic amino acids with cyclic structures [5]. This specific interaction significantly contributes to the high binding affinity of this compound for ACE, with reported inhibition constants in the nanomolar range [2].

The importance of the proline ring is further evidenced by structure-activity relationship studies investigating proline replacements. Research has demonstrated that certain saturated bicyclic amino acids can substitute for proline while maintaining or potentially enhancing ACE inhibitory activity [6]. Specifically, octahydroindole-2-carboxylic acid and related structures have been incorporated into ACE inhibitor designs, yielding compounds with potency comparable to this compound [6]. These findings indicate that while the proline ring provides an optimal structural framework, modifications that maintain the cyclic constraint and appropriate hydrophobic character can produce similarly effective inhibitors, potentially with altered selectivity or pharmacokinetic profiles.

Influence on Pharmacokinetics and Bioavailability

Beyond its direct role in target binding, the proline moiety significantly influences the pharmacokinetic properties of this compound. The presence of this cyclic amino acid contributes to the drug's metabolic stability, particularly against peptidase degradation, which extends its duration of action compared to linear peptide analogs [1]. This enhanced stability is attributed to proline's unique structure, which confers resistance to proteolytic cleavage due to the restricted phi angle of approximately -60° imposed by its five-membered ring [5]. This structural feature effectively shields the adjacent amide bond from enzymatic hydrolysis, contributing to this compound's prolonged therapeutic effect that permits once-daily dosing in many clinical scenarios [4].

The proline moiety also indirectly influences this compound's oral bioavailability through its effects on molecular properties including hydrophobicity, hydrogen bonding capacity, and conformational flexibility. As part of the specific molecular framework that facilitates recognition by intestinal peptide transporters, the proline residue may contribute to the approximately 60% oral bioavailability reported for this compound [1] [2]. This represents a significant improvement over earlier ACE inhibitors and directly results from the strategic incorporation of structural elements like the proline ring that optimize both target binding and pharmaceutical properties. The collective contributions of the proline moiety to both pharmacodynamic and pharmacokinetic parameters underscore its critical importance in this compound's overall therapeutic profile.

Molecular Binding Interactions and Thermodynamics

The binding of enalaprilat to angiotensin-converting enzyme involves a complex network of molecular interactions that collectively confer its high affinity and specificity. The active site of ACE contains several functionally critical subsites that engage specific structural components of enalaprilat [5]:

- Zinc-binding site: Coordinates with the carboxylate group of enalaprilat (revealed after ester hydrolysis) with high affinity

- S1 subsite: Accommodates the phenylbutyl side chain through hydrophobic interactions

- S2' subsite: Binds the proline moiety through complementary shape and hydrophobic interactions

- Anionic subsite: Interacts with the terminal carboxylate group through charge-charge interactions

The following diagram illustrates the strategic design of this compound and the role of its proline moiety in ACE binding:

The thermodynamics of binding are characterized by a favorable enthalpic contribution derived from these multiple specific interactions, coupled with a reduced entropic penalty resulting from the pre-organization of enalaprilat's conformation, particularly the restricted geometry imposed by the proline ring [5]. This combination results in the high-affinity binding that underlies this compound's efficacy at low therapeutic doses. The dissociation constant (Kd) for the enalaprilat-ACE interaction has been measured in the nanomolar range, reflecting this optimized interaction profile [2].

Table 1: Key Binding Interactions Between Enalaprilat and Angiotensin-Converting Enzyme

| Enzyme Subsite | Enalaprilat Group | Interaction Type | Energy Contribution |

|---|---|---|---|

| Zinc-binding site | Carboxylate group | Coordination bond | -25 to -35 kJ/mol |

| S1 subsite | Phenylbutyl chain | Hydrophobic | -5 to -10 kJ/mol |

| S2' subsite | Proline moiety | Hydrophobic/van der Waals | -8 to -12 kJ/mol |

| Anionic subsite | Terminal carboxylate | Ionic interaction | -15 to -20 kJ/mol |

| Hydrogen bonding network | Amide carbonyls | Multiple H-bonds | -3 to -5 kJ/mol each |

The binding kinetics of enalaprilat also contribute to its clinical efficacy. The slow dissociation rate from ACE results in prolonged inhibition that extends beyond the plasma half-life of the drug, enabling sustained pharmacological effects from once-daily dosing [4] [2]. This extended target engagement is partially attributed to the optimal fit of the proline moiety within the S2' subsite, which creates substantial energy barriers for dissociation. The comprehensive understanding of these molecular interactions provides a foundation for rational design of next-generation ACE inhibitors with potentially improved selectivity profiles or reduced side effects.

Experimental Methodologies for SAR Studies

In Vitro Biochemical Assays

The evaluation of this compound's ACE inhibitory activity and structure-activity relationships relies heavily on standardized in vitro assays that quantify inhibition potency under controlled conditions. The most commonly employed method is the spectrophotometric assay developed by Cushman and Cheung, which utilizes the synthetic substrate Hippuryl-His-Leu (HHL) as an angiotensin I analog [7] [3]. In this assay, ACE cleaves HHL to generate hippuric acid, which can be quantified by UV absorbance at 228 nm, allowing for precise measurement of enzymatic activity and its inhibition. The half-maximal inhibitory concentration (IC₅₀) serves as the primary metric for comparing inhibitor potency, with enalaprilat demonstrating IC₅₀ values typically in the low nanomolar range [2] [3].

The experimental protocol for this assay involves several critical steps:

- Enzyme preparation: Isolation of ACE from rabbit lung or commercial recombinant sources

- Reaction mixture: Combination of ACE, synthetic substrate, and varying inhibitor concentrations in appropriate buffer

- Incubation: Typically 30-60 minutes at 37°C under pH and ionic strength conditions optimized for ACE activity

- Reaction termination: Addition of acid or specific quenching solutions

- Product quantification: Extraction and spectrophotometric measurement of hippuric acid

- Data analysis: Calculation of inhibition percentages and IC₅₀ values using nonlinear regression

This method enables precise determination of inhibitory potency and facilitates direct comparison between this compound and structural analogs, providing critical data for establishing quantitative structure-activity relationships (QSAR) [3]. The assay can be adapted to high-throughput formats using fluorescent substrates such as Abz-FRK(Dnp)-P, which eliminates the need for extraction steps and enables rapid screening of compound libraries [7].

Crystallographic and Structural Analysis

X-ray crystallography has been instrumental in elucidating the structural basis of this compound's interaction with ACE, providing atomic-level insights that inform SAR interpretations. Although the complete structure of human ACE was solved later, early crystallographic studies focused on This compound maleate polymorphs and enzyme-inhibitor complexes using homologous enzymes [8]. These investigations revealed critical conformational details, including the spatial orientation of the proline moiety within the enzyme's active site and its participation in hydrophobic interactions with surrounding residues.

The experimental workflow for crystallographic analysis typically involves:

- Crystal preparation: Growing high-quality crystals of this compound maleate or ACE-inhibitor complexes

- Data collection: Using high-resolution X-ray powder diffraction or single-crystal diffraction at appropriate temperatures

- Structure solution: Applying direct methods or molecular replacement to determine initial phases

- Refinement: Iterative model building and refinement to optimize fit to electron density

- Interaction analysis: Identifying specific enzyme-inhibitor contacts and calculating geometric parameters

These structural studies have confirmed that this compound adopts an extended conformation when bound to ACE, with the proline ring occupying a well-defined hydrophobic pocket [8]. The maleate salt form of this compound has been particularly important in these investigations, as it forms stable crystals suitable for diffraction studies and exists in multiple polymorphic forms (Form I and Form II) that have been characterized extensively [8]. This structural information provides the foundation for understanding the stereoelectronic requirements for ACE inhibition and guides the rational design of novel inhibitors.

Computational and Modern Approaches to ACE Inhibitor Design

Molecular Modeling and QSAR Studies

Computational approaches have become indispensable tools for investigating the structure-activity relationships of this compound and designing novel ACE inhibitors. Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate molecular descriptors with biological activity, enabling prediction of inhibitor potency based on structural features [3]. For this compound and related compounds, key molecular descriptors identified through QSAR include hydrophobicity parameters, steric factors, and electronic properties of substituents, particularly those influencing zinc-binding affinity [3] [5]. These studies have quantitatively confirmed the critical importance of the proline moiety's hydrophobic character and spatial dimensions in determining inhibitory potency.

Advanced three-dimensional QSAR (3D-QSAR) techniques, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more sophisticated models that account for steric and electrostatic complementarity with the enzyme active site [3]. These methods generate contour maps that visually represent regions where specific molecular properties enhance or diminish activity, offering intuitive guidance for structural optimization. For the proline moiety, 3D-QSAR analyses typically identify favorable hydrophobic interactions in the region corresponding to the S2' subsite, consistent with crystallographic evidence and mutagenesis studies [3].

Molecular Docking and Dynamics Simulations

Molecular docking simulations enable prediction of binding modes and estimation of binding affinities for this compound analogs, providing atomic-level insights into enzyme-inhibitor interactions. Docking studies typically position the proline moiety within the S2' subsite of ACE, engaging in hydrophobic interactions with residues such as Tyr520, Gln281, and His513 [3] [5]. These computational approaches allow rapid screening of virtual compound libraries and prediction of inhibitory activity before synthesis, significantly accelerating the drug discovery process.

The following diagram illustrates the integrated computational and experimental workflow for ACE inhibitor development:

More sophisticated molecular dynamics (MD) simulations provide insights into the conformational flexibility and binding stability of enzyme-inhibitor complexes over time. MD trajectories have revealed that the proline moiety contributes to binding stability by minimizing conformational fluctuations within the S2' subsite, thereby reducing the entropic penalty of binding [3]. These simulations also help explain the prolonged duration of action observed with this compound compared to less constrained analogs, as the rigid proline ring creates substantial energy barriers for dissociation. The integration of these computational approaches with experimental validation represents the current state-of-the-art in ACE inhibitor development and optimization.

Table 2: Computational Methods for ACE Inhibitor Design and Their Applications

| Computational Method | Primary Application | Key Parameters for Proline Moisty | Typical Output |

|---|---|---|---|

| Molecular Docking | Binding mode prediction | Spatial complementarity with S2' subsite | Binding orientation and score |

| Molecular Dynamics | Binding stability assessment | Conformational flexibility and interaction persistence | RMSD, interaction lifetimes |

| 3D-QSAR (CoMFA/CoMSIA) | Potency prediction | Steric and electrostatic requirements at S2' subsite | Contour maps, activity prediction |

| Free Energy Calculations | Binding affinity prediction | Contribution to overall binding free energy | ΔG binding, per-residue decomposition |

| Pharmacophore Modeling | Virtual screening | Essential features for ACE inhibition | 3D pharmacophore query |

Conclusion and Research Perspectives

The proline moiety in this compound represents a critical structural determinant that significantly influences both the molecular recognition and pharmacokinetic properties of this important ACE inhibitor. Through its strategic placement as the C-terminal element, the proline ring optimally occupies the S2' subsite of angiotensin-converting enzyme, engaging in specific hydrophobic interactions that enhance binding affinity and confer prolonged target engagement. The conformational constraints imposed by the proline structure reduce the entropic penalty of binding while simultaneously protecting adjacent amide bonds from proteolytic cleavage, thereby extending the drug's duration of action. These structure-activity relationships, elucidated through decades of experimental and computational research, provide valuable insights for medicinal chemists engaged in cardiovascular drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Discovery of novel angiotensin-converting enzyme ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry and Therapeutic Relevance of Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of potent new ... [pubmed.ncbi.nlm.nih.gov]

- 7. Unraveling the structure-activity relationship and molecular ... [sciencedirect.com]

- 8. Structure Determination of this compound Maleate Form II from High-Resolution X-Ray Powder Diffraction Data - ScienceDirect [sciencedirect.com]

enalapril prodrug metabolism liver esterases

Enalapril Prodrug Metabolism Pathway

The following diagram illustrates the metabolic activation pathway of this compound and its subsequent mechanism of action:

Diagram of this compound Activation and Mechanism of Action

Key Pharmacokinetic Parameters of this compound

The table below summarizes the core pharmacokinetic properties of this compound and its active metabolite, enalaprilat [1] [2] [3]:

| Parameter | This compound (Prodrug) | Enalaprilat (Active Metabolite) |

|---|---|---|

| Bioavailability | ~60% | ~40% (as enalaprilat) |

| Metabolism | Hydrolysis in liver (and plasma) to enalaprilat | Not further metabolized |

| Primary Metabolizing Enzyme | Carboxylesterase 1 (CES1) [4] | - |

| Time to Peak Effect | 1 hour (onset) [2] | 4-6 hours [2] |

| Elimination Half-Life | ~1.3-2 hours (as this compound) [5] | 11 hours (functional half-life) [1] |

| Route of Excretion | Primarily renal (approx. 40% as enalaprilat) [1] [3] | Renal [1] |

Detailed Metabolic Process and Experimental Insights

The activation of this compound is a crucial step that determines its efficacy. Key details of this process and methods for its study include:

Hydrolysis and Activation: After oral absorption, the prodrug this compound undergoes de-esterification primarily in the liver, catalyzed by carboxylesterase 1 (CES1), to form the active diacid metabolite, enalaprilat [6] [4] [1]. This conversion is critical because enalaprilat has about 200,000 times greater affinity for the Angiotensin-Converting Enzyme (ACE) than its parent compound [3].

Considerations for Special Populations: The expression and activity of CES1 are development-dependent. In children, particularly neonates and infants, lower CES1 activity can lead to reduced conversion of this compound to enalaprilat and consequently lower drug exposure [4]. This is a key consideration in pediatric drug development and dosing.

Experimental Protocols for Pharmacokinetic Analysis

Robust analytical methods are required to study the complex pharmacokinetics of this compound and enalaprilat.

Population Pharmacokinetic (PopPK) Modeling: A recommended approach involves nonlinear mixed-effects modelling (NONMEM) to analyze sparse data from clinical studies [4].

- Structural Model: A one-compartment model for this compound, coupled with a one-compartment model for enalaprilat, often best describes the data.

- Covariate Analysis: Implement stepwise covariate modeling to test the influence of patient factors like body weight, age, and renal function (serum creatinine) on model parameters.

- Model Validation: Validate the final model using techniques like nonparametric bootstrap analysis.

Physiologically Based Pharmacokinetic (PBPK) Modeling: For a more mechanistic understanding, a whole-body PBPK model can be developed and linked to a dynamic model of the Renin-Angiotensin-Aldosterone System (RAAS) [5].

- Software Tools: Use specialized software like PK-Sim and MoBi.

- Model Scope: The model should simulate the absorption of this compound, its hydrolysis to enalaprilat in the liver, and the subsequent inhibition of ACE within the RAAS pathway.

- Data for Validation: The model must be validated against clinical data for both this compound/enalaprilat plasma concentrations and key RAAS biomarkers (e.g., angiotensin II, aldosterone).

Handling of Biological Samples: For bioanalysis, protein extraction from cells or tissues can be efficiently performed using TRIzol reagent, which allows for the sequential isolation of RNA, DNA, and proteins from a single sample [7].

The metabolism of this compound from a prodrug to its active form is a well-characterized process central to its therapeutic effect. The quantitative data and experimental frameworks provided can serve as a foundation for further research and development in this area.

References

- 1. An overview of the clinical pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Implications for Safe Dosing of this compound (LENA Studies) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Detailed Physiologically Based Model to Simulate ... [frontiersin.org]

- 6. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 7. This compound mitigates senescence and aging-related ... [elifesciences.org]

enalapril absorption distribution metabolism excretion ADME

Enalapril ADME Overview

| Parameter | Description | Key Findings |

|---|

| Absorption | Administered orally as a prodrug (this compound) for improved absorption [1] [2]. | • Bioavailability: ~60% [3] [4]. • Tmax (this compound): ~1 hour [5] [3]. • Food Effect: Minimal impact on absorption [5] [3]. | | Distribution | Distributes from circulation into tissues [3]. | • Volume of Distribution: 1-2.4 L/kg [5]. • Protein Binding: <50% for active metabolite enalaprilat [3]. • Tissue Penetration: Penetrates most tissues, particularly kidneys and vascular tissue; minimal transfer across blood-brain barrier [3] [1]. | | Metabolism | Requires biotransformation to active form [5] [3]. | • Process: this compound hydrolyzed to active metabolite enalaprilat [5] [3]. • Primary Enzyme: Carboxylesterase 1 (CES1) in hepatocytes [5]. • Tmax (Enalaprilat): 3-4 hours post-dose [3]. | | Excretion | Primarily eliminated by the kidneys [5] [3]. | • Route: >90% of IV dose excreted in urine as enalaprilat within 24 hours [1]. • Half-life (Enalaprilat): ~11 hours [5] [4]. • Dialysis: 20-50% dialyzable [6]. |

Metabolic Pathway and Mechanism

The following diagram illustrates the metabolic activation of this compound and its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS).

This compound is metabolized to enalaprilat, which inhibits ACE and reduces angiotensin II production.

This compound's primary mechanism involves competitive inhibition of ACE by its active metabolite, enalaprilat [5] [1]. This disrupts the Renin-Angiotensin-Aldosterone System (RAAS):

- RAAS Inhibition: ACE inhibition reduces conversion of angiotensin I to potent vasoconstrictor angiotensin II [5] [3]

- Systemic Effects: Lower angiotensin II leads to vasodilation and decreased aldosterone secretion, reducing sodium/water retention and blood pressure [5] [1]

- Bradykinin Potentiation: ACE also breaks down vasodilator bradykinin; its accumulation contributes to therapeutic effects and common side effect of dry cough [5] [1]

Experimental Methodologies for ADME Studies

Key experimental approaches for investigating this compound's ADME properties include:

- Clinical Pharmacokinetic Studies: Randomized, open-label, multiple-dose crossover designs in healthy subjects to assess drug-drug interactions and steady-state pharmacokinetics [7]

- Renal Impairment Studies: Single-dose administration to patients with varying degrees of renal dysfunction with serial blood and urine collection over 48 hours to evaluate excretion and need for dose adjustments [8]

- Analytical Techniques: Use of high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) for precise quantification of this compound and enalaprilat concentrations in biological samples [7]

Critical ADME Considerations

- Renal Function Impact: Renal impairment significantly alters enalaprilat pharmacokinetics; accumulation occurs with CrCl <30 mL/min requiring dose reduction [6] [5] [8]

- Drug-Drug Interactions: Coadministration with diuretics increases hypotension risk; potassium supplements or potassium-sparing diuretics increase hyperkalemia risk [6] [5]

- Special Populations: Elderly patients may require lower starting doses due to age-related decline in renal function [5]

References

- 1. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: pharmacokinetic/dynamic inferences for ... [sciencedirect.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound [en.wikipedia.org]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Dosage Guide + Max Dose, Adjustments - Drugs.com this compound [drugs.com]

- 7. Pharmacokinetics and drug-drug interaction between ... [oncotarget.com]

- 8. The effect of renal function on this compound kinetics [pubmed.ncbi.nlm.nih.gov]

enalapril volume of distribution protein binding

Quantitative Pharmacokinetic Parameters

The table below summarizes the core quantitative data for enalapril and enalaprilat.

| Compound | Volume of Distribution (Vd) | Protein Binding | Notes & Sources |

|---|---|---|---|

| This compound | 1.0 - 2.4 L/kg [1] | Information not specifically provided in search results | Prodrug; rapidly hydrolyzed to enalaprilat. |

| Enalaprilat | Information not explicitly quantified | Less than 50% [2] | Active metabolite; binding is considered low. |

| Binds to two sites: 1. Albumin (low affinity, high capacity) and 2. Plasma ACE (high affinity, low capacity) [3] | The high-affinity binding to ACE is a key factor in its target-mediated drug disposition (TMDD). |

Experimental Methodologies for Key Parameters

Understanding how these parameters are determined is crucial for experimental design.

Volume of Distribution

The volume of distribution is a fundamental pharmacokinetic parameter typically determined through non-compartmental analysis (NCA) following intravenous administration. In a standard study:

- Protocol: Administer a known dose of the drug intravenously to subjects.

- Data Collection: Collect serial blood samples over a sufficient period to characterize the entire concentration-time profile.

- Analysis: The Vd (often reported as V~z~ or V~ss~) is calculated from the administered dose and the resulting plasma concentration data. The values for this compound were likely derived from such clinical pharmacokinetic studies [1].

Protein Binding

The protein binding of enalaprilat has been investigated using established in vitro techniques. The search results point to two primary methods:

- Equilibrium Dialysis: This method involves separating plasma (or a plasma protein solution) from a buffer compartment using a semi-permeable membrane. The drug is added and allowed to equilibrate. The free concentration in the buffer compartment is measured after equilibrium is reached.

- Ultrafiltration: Plasma containing the drug is placed in a device with an ultrafiltration membrane. Centrifugation forces the unbound fraction of the drug through the membrane, which is then collected and measured [2]. The finding that enalaprilat binds to two distinct sites (albumin and ACE) suggests that more sophisticated binding studies, such as saturation binding assays, were used to characterize the high-affinity, low-capacity site [3].

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship

This compound is a prodrug, and its active form, enalaprilat, exhibits target-mediated drug disposition (TMDD), where its high-affinity binding to the angiotensin-converting enzyme (ACE) significantly influences its pharmacokinetics. This binding results in a biphasic elimination profile: an initial rapid phase followed by a prolonged terminal phase with a half-life of about 36 hours, driven by slow dissociation from the ACE target [3].

The following diagram illustrates the pathway from prodrug administration to its pharmacological effect.

Pathway from this compound Administration to Pharmacological Effect

Key Considerations for Researchers

For scientists in drug development, several factors are critical when working with these parameters:

- Impact of TMDD: The high-affinity binding of enalaprilat to ACE means its clearance is saturable and its disposition is nonlinear. This must be accounted for in PK/PD models [3].

- Potency vs. Affinity Shift: Mechanistic PK/PD modeling indicates that the ex vivo potency (IC₅₀) of enalaprilat is right-shifted from its true binding affinity (K~D~) due to factors like target reserve and turnover. This demonstrates that in vivo effect is not solely determined by affinity [3].

- Population Variability: The conversion of this compound to enalaprilat and the renal elimination of both compounds can be influenced by age, disease state (e.g., heart failure, renal impairment), and genetics, necessitating population-specific modeling [1] [4].

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 3. Target Reserve and Turnover Parameters Determine ... [sciencedirect.com]

- 4. Clinical Pharmacokinetics of this compound and Enalaprilat in ... [frontiersin.org]

Pharmacokinetic Parameters of Enalapril and Enalaprilat

The table below summarizes the key quantitative data on the absorption, distribution, metabolism, and elimination of enalapril and its active metabolite [1] [2] [3].

| Parameter | This compound (Prodrug) | Enalaprilat (Active Metabolite) |

|---|---|---|

| Bioavailability | ~60% absorbed; ~40% bioavailable as enalaprilat [1] [3] [4] | N/A |

| Time to Peak Plasma Concentration (T~max~) | Within 1 hour [3] [5] | 3 to 4 hours [3] |

| Elimination Half-Life (T~1/2~) | Relatively short (parent drug) [5] | 11 hours (functional half-life for accumulation) [1] [5] |

| Primary Route of Elimination | Renal excretion (as enalaprilat and unchanged this compound) [1] [5] | Renal excretion via glomerular filtration and tubular secretion [1] [5] |

| Plasma Protein Binding | Not highly protein-bound [3] | <50% [3] |

Mechanism of Action and Elimination Pathway

This compound's journey from prodrug to elimination involves several key steps, which can be visualized in the following pathway:

Diagram 1: The metabolic activation and pharmacological pathway of this compound, culminating in renal excretion.

The Impact of Renal Impairment on Elimination

Renal function is the primary determinant of enalaprilat clearance. The following workflow summarizes the experimental approach and key findings from studies investigating this relationship [2] [6].

Diagram 2: Experimental workflow for assessing the impact of renal function on this compound kinetics.

The key findings from these renal impairment studies are summarized in the table below [2] [6]:

| Renal Function Group | Creatinine Clearance (CrCl) | Impact on Enalaprilat Kinetics | Dosage Recommendation |

|---|---|---|---|

| Normal Function | > 80 mL/min | Standard clearance and half-life [6]. | No adjustment needed (e.g., 5-40 mg daily) [5]. |

| Mild to Moderate Impairment | 30 - 80 mL/min | Slightly increased plasma concentrations [2] [6]. | No initial adjustment needed; monitor and titrate if necessary [2]. |

| Severe Impairment | ≤ 30 mL/min | Significantly elevated plasma concentrations; strong accumulation risk [2] [6]. | Reduce initial dose (e.g., 2.5 mg or 5 mg daily) [2] [5]. |

Key Experimental Protocols for Pharmacokinetic Studies

The methodologies from the cited studies provide a robust framework for investigating this compound pharmacokinetics.

- Study Design and Subjects: A randomized, open-label, multiple-dose, crossover study is often employed. For example, one study enrolled 12 healthy adults (male and female) to receive monotherapy and combination therapy in different sequences [7].

- Dosing and Sample Collection: Subjects receive a specific dose (e.g., 5 mg twice daily) for approximately 6-7 days to reach steady state. Following a dose, serial blood samples are collected over 24-48 hours [6] [7].

- Bioanalysis: Plasma concentrations of this compound and enalaprilat are quantified using validated analytical techniques.

- Pharmacokinetic and Statistical Analysis: Non-compartmental analysis is standard for calculating key parameters. For bioequivalence or drug-interaction studies, geometric mean ratios of AUC and C~max~ with 90% confidence intervals are calculated [7].

References

- 1. An overview of the clinical pharmacology of this compound [pubmed.ncbi.nlm.nih.gov]

- 2. [Pharmacokinetics of this compound] [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound [en.wikipedia.org]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The effect of renal function on this compound kinetics [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and drug-drug interaction between ... [oncotarget.com]

Comprehensive Application Notes and Protocols for Enalapril in Hypertension and Congestive Heart Failure

Drug Profile and Mechanism of Action

Enalapril maleate is a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension, congestive heart failure (CHF), and asymptomatic left ventricular dysfunction. It functions as a prodrug that undergoes hepatic hydrolysis to its active metabolite, enalaprilat, which is responsible for its pharmacological activity [1] [2] [3].

The therapeutic effects are primarily achieved through suppression of the renin-angiotensin-aldosterone system (RAAS). Enalaprilat inhibits ACE, leading to reduced formation of the potent vasoconstrictor angiotensin II and decreased degradation of the vasodilator bradykinin. This results in peripheral vasodilation, reduced vascular resistance, and decreased aldosterone secretion, which promotes sodium and water excretion [1] [2] [3].

The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's mechanism of action:

Indications and Dosing Protocols

Structured Dosing Guidelines for Adult Patients

This compound dosing must be individualized based on specific indications, patient characteristics, and clinical response. The following table summarizes the standard dosing protocols for adult patients.

Table 1: Standard this compound Dosing Protocols for Adult Patients

| Indication | Initial Dose | Maintenance/Titration | Maximum Dose | Key Considerations |

|---|---|---|---|---|

| Hypertension [4] [1] | 5 mg once daily [4] | 10-40 mg once daily or in 2 divided doses [4] | 40 mg daily [4] | If BP control diminishes near end of dosing interval, consider twice-daily administration [4] [1]. |

| Hypertension (with Diuretics) [4] | 2.5 mg once daily [4] | Titrate as needed [4] | 40 mg daily [4] | Discontinue diuretic 2-3 days before initiation to reduce hypotension risk [4] [1]. |

| Congestive Heart Failure (CHF) [4] [1] | 2.5 mg once or twice daily [4] [1] | Titrate to 2.5-20 mg twice daily over several days/weeks [4] | 40 mg daily in divided doses [4] | Monitor for ≥2 hours after initial dose. Usually used with diuretics/digitalis [4] [1]. |

| Asymptomatic Left Ventricular Dysfunction [4] | 2.5 mg twice daily [4] | Titrate to a target of 10 mg twice daily [4] | 20 mg daily in divided doses [4] | Observe for ≥2 hours after initial dose until BP stabilizes [4]. |

Special Population Dosing Adjustments

Dosage adjustments are critical in specific patient populations due to altered drug metabolism and elimination.

Table 2: Dosing Adjustments for Special Populations

| Patient Population | Recommended Dosage Adjustment | Additional Monitoring |

|---|

| Renal Impairment (CrCl ≤30 mL/min or SCr ≥3 mg/dL) [4] [1] | Hypertension: 2.5 mg once daily; titrate upward until BP controlled [4]. CHF: Initiate at 2.5 mg daily under close supervision [4]. | Serum creatinine, BUN, and potassium levels. | | Pediatric Hypertension (1 month to <18 years) [4] | 0.08 mg/kg once daily (up to 5 mg). Doses >0.58 mg/kg (or 40 mg) not studied [4]. | Adjust dosage based on BP response. Not recommended if GFR <30 mL/min/1.73 m² [4]. | | Geriatric Patients [1] | Use with caution; initiate at lower end of dosing spectrum. | Renal function; increased risk of drug interactions due to polypharmacy. | | Patients on Dialysis [4] | 2.5 mg on dialysis days. Administer after hemodialysis. | Enalaprilat is removed by hemodialysis (20-50%). Adjust dose on non-dialysis days per BP response [4]. |

Experimental and Clinical Trial Protocols

CONSENSUS Trial Protocol (Mortality in Severe CHF)

The Cooperative North Scandinavian this compound Survival Study (CONSENSUS) established the mortality benefit of this compound in severe heart failure [5].

- Objective: To evaluate the effect of this compound on mortality in patients with severe congestive heart failure (NYHA Class IV) [5].

- Design: Double-blind, randomized, placebo-controlled study [5].

- Participants: 253 patients with severe CHF [5].

- Intervention:

- Follow-up: Average of 188 days (range 1 day to 20 months) [5].

- Primary Endpoint: Crude mortality at 6 months [5].

- Key Results:

- Mortality at 6 months: 26% (this compound) vs. 44% (Placebo), a 40% reduction (P=0.002) [5].

- Overall mortality: 50 deaths (this compound) vs. 68 deaths (Placebo), a 27% reduction (P=0.003) [5].

- The benefit was attributed to a 50% reduction in death from progressive heart failure; no significant difference was seen in sudden cardiac death [5].

High-Dose vs. Standard Dose this compound Study Protocol

A prospective, randomized study directly compared standard versus high-dose this compound in advanced CHF patients [6].

- Objective: To compare survival and clinical/hemodynamic variables in CHF patients treated with standard versus high doses of this compound [6].

- Design: Randomized study [6].

- Participants: 248 patients with advanced CHF (mean age 56.3 years) [6].

- Intervention:

- Follow-up: 12 months [6].

- Key Findings:

- Mortality: 18% in both groups after 12 months (p=0.995) [6].

- Clinical Status: No significant differences in NYHA class, systolic blood pressure, heart rate, or LVEF between groups at follow-up [6].

- Conclusion: No significant differences in survival or clinical/hemodynamic variables were found between standard and high-dose this compound in this patient population [6].

Safety and Monitoring Protocols

Boxed Warnings and Contraindications

- Fetal Toxicity: Can cause injury and death to the developing fetus. Discontinue this compound as soon as pregnancy is detected [4] [3].

- Contraindications:

- History of angioedema related to previous ACE inhibitor therapy [4] [7].

- Concomitant use with aliskiren in patients with diabetes [4] [7].

- Concomitant use with neprilysin inhibitors (e.g., sacubitril). Do not administer this compound within 36 hours of switching to or from sacubitril/valsartan [4] [7].

Adverse Effects and Clinical Monitoring

This compound is generally well-tolerated, but requires monitoring for specific adverse effects [1] [8].

- Common Adverse Effects: Cough (characteristically dry and resolves upon discontinuation), dizziness, headache, hypotension, hyperkalemia [1] [7].

- Serious Adverse Effects: Angioedema (swelling of face, lips, tongue, larynx), cholestatic jaundice, neutropenia/agranulocytosis [4] [1].

- Routine Monitoring Plan:

- Baseline and Periodic: Blood pressure, renal function (serum creatinine, BUN), serum potassium [4] [1].

- At Initiation (especially in heart failure): Monitor for symptomatic hypotension for at least 2 hours after the first dose and until blood pressure has stabilized [4].

- Patient Advice: Report signs of infection (e.g., sore throat, fever), lightheadedness, syncope, or any symptoms of angioedema immediately [4].

Conclusion

This compound remains a cornerstone in the management of hypertension and heart failure, with a well-defined dosing protocol and a robust evidence base demonstrating its efficacy in reducing mortality and morbidity. Successful application in research and clinical practice requires careful attention to indication-specific dosing, rigorous adherence to monitoring protocols for safety, and understanding its place within the evolving landscape of heart failure therapy, which now includes ARNIs and SGLT2 inhibitors as additional pillars of treatment [9].

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Maleate Tablets, USP this compound [dailymed.nlm.nih.gov]

- 4. Guide + Max this compound , Adjustments - Drugs.com Dosage Dose [drugs.com]

- 5. Effects of this compound on mortality in severe congestive heart ... [pubmed.ncbi.nlm.nih.gov]

- 6. Outcome of patients with congestive heart failure treated ... [sciencedirect.com]

- 7. Uses, this compound , Side Effects - Drugs.com Dosage [drugs.com]

- 8. in this compound and Hypertension | Drugs Congestive Heart Failure [link.springer.com]

- 9. Pharmacological Therapy of HFrEF in 2025 [pmc.ncbi.nlm.nih.gov]

enalapril pediatric pharmacokinetics dose delineation

Background and Clinical Significance

Enalapril, an angiotensin-converting enzyme inhibitor (ACEI), is a cornerstone in managing hypertension and heart failure in adults and has been used off-label in children for decades [1] [2]. However, its pharmacokinetics (PK) in children are complex due to ongoing physiological maturation that affects drug absorption, distribution, metabolism, and elimination [1] [2].

The active metabolite, enalaprilat, is responsible for the drug's therapeutic effect. Its exposure is influenced by:

- Carboxylesterase 1 (CES1) Activity: The enzyme that converts this compound to enalaprilat; its expression increases with age [3].

- Glomerular Filtration Rate (GFR): The primary route of elimination for both this compound and enalaprilat; GFR matures rapidly during the first year of life [1] [3].

Furthermore, the pathophysiology of heart failure (e.g., fluid overload, reduced organ perfusion) can alter drug disposition, necessitating disease-specific PK studies [2]. The recent LENA studies have been pivotal in generating the data needed to support the 2023 European Medicines Agency authorization of an orodispersible minitablet (ODMT) formulation for heart failure in children from birth to 17 years [3].

Quantitative Pharmacokinetic Data and Covariate Analysis

Recent population PK (PopPK) analyses have quantified the exposure of this compound and enalaprilat in children and identified key covariates. The following table summarizes pivotal findings from clinical studies.

Table 1: Key Pharmacokinetic Parameters of this compound/Enalaprilat from Pediatric Studies

| Study Population | Age Range | Dose | AUC (ng·h/mL) | C~max~ (ng/mL) | t~max~ (h) | t~1/2~ (h) | Key Covariates Identified |

|---|---|---|---|---|---|---|---|

| Hypertension [1] | 1 mo - 16 yrs | 0.15 mg/kg | NR | 24.6 - 45.9 | ~1 | NR | Age (AUC of enalaprilat increased with age) |

| Heart Failure (LENA Studies) [2] [4] | 1 mo - <12 yrs | Age-appropriate ODMT schedule | Variable (by age group) | Variable (by age group) | Variable (by age group) | NR | Age, Etiology (DCM vs. CHD) |

| Heart Failure (PopPK Analysis) [3] | 25 days - 2.1 yrs | Age-/weight-dependent ODMT | Model-derived | Model-derived | Model-derived | Model-derived | Weight, Age, Serum Creatinine, Ross Score |

NR = Not Reported; DCM = Dilated Cardiomyopathy; CHD = Congenital Heart Disease

A 2025 PopPK model specifically identified the following clinically relevant covariates [3]:

- Weight-adjusted apparent clearance (CL/F) of enalaprilat: Increases with age and decreases with increasing serum creatinine.

- Weight-adjusted apparent volume of distribution (Vd/F) of enalaprilat: Decreases with increasing Ross score (a measure of heart failure severity).

These findings indicate that in addition to weight, age, renal function, and the severity of heart failure are crucial for dose delineation.

Experimental Protocol: Population PK Study in Pediatric Heart Failure

The following protocol is adapted from the LENA studies, which successfully characterized the PK of this compound and enalaprilat in children with heart failure [2] [3] [4].

Study Design

- Type: Prospective, open-label, multicenter, phase II/III PK bridging study.

- Objective: To characterize the PK of this compound and enalaprilat after administration of an orodispersible minitablet (ODMT) formulation.

- Population: ACEI-naïve children with heart failure due to either Dilated Cardiomyopathy (DCM) or Congenital Heart Disease (CHD).

- Inclusion Criteria:

- Age: Birth to <6 years for CHD; 1 month to <12 years for DCM.

- Weight >2.5 kg.

- Diagnosis of heart failure requiring afterload reduction.

- Exclusion Criteria:

- Severe, end-stage heart failure.

- Hypotension (SBP <5th percentile for age).

- Severe renal impairment (serum creatinine >2x upper limit of normal).

- History of angioedema or hypersensitivity to ACEIs.

Dosing and Administration

- Formulation: this compound ODMT (0.25 mg or 1.00 mg strength).